REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([N+:13]([O-])=O)[CH:3]=1.[Sn](Cl)(Cl)(Cl)Cl>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[CH:9]2)=[C:4]([NH2:13])[CH:3]=1
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)N1C=NC=C1)[N+](=O)[O-]
|
Name
|
tin chloride
|
Quantity
|
7.58 g
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 20 hours until completion of the reaction
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The resulting mixture is dissolved in water/ethyl acetate 1:2 (40 mL)
|
Type
|
EXTRACTION
|
Details
|
The milky white aqueous phase is then extracted twice with ethyl acetate (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases are washed with brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide a beige powder
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (dichloromethane/methanol 97:3)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C1)N)N1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 6.2 mmol | |
AMOUNT: MASS | 1.47 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |